molecular formula C9H13ClN2O2S B2362779 Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride CAS No. 2137717-09-8

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride

Cat. No.: B2362779
CAS No.: 2137717-09-8
M. Wt: 248.73
InChI Key: WMWPDIWHMAMGJW-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is another important heterocycle that is a part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions. They can involve functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can vary widely. They are generally characterized by their ability to efficiently explore the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride derivatives have been studied for their antimicrobial properties. Nural et al. (2018) synthesized a series of these compounds, finding notable antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. Their study suggests these compounds as potential candidates for developing new antimycobacterial agents (Nural et al., 2018).

Antimalarial Activity

Makam et al. (2014) evaluated 2-(2-hydrazinyl)thiazole derivatives for their antimalarial properties. They found significant inhibitory potential against Plasmodium falciparum, highlighting the potential of thiazole derivatives in antimalarial drug development (Makam et al., 2014).

Antioxidant Properties

Hossan (2020) synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and assessed their antioxidant efficacy. These compounds showed promising results in antioxidant activity studies, indicating their potential as antioxidant agents (Hossan, 2020).

Antitumor Activity

Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives, including thiazole components, and evaluated their effects on diffuse malignant peritoneal mesothelioma (DMPM). They observed significant tumor volume inhibition in DMPM xenografts, suggesting these compounds as potential therapeutic agents for DMPM (Carbone et al., 2013).

Anticancer Potential

Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules and tested their cytotoxicity against various cancer cell lines. They found high antiproliferative activity in certain derivatives, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Inhibition of Mild Steel Corrosion

Salman et al. (2019) investigated the use of a derivative of this compound in inhibiting mild steel corrosion in a hydrochloric acid environment. They found that this compound significantly inhibited corrosion, suggesting its utility in industrial applications (Salman et al., 2019).

Safety and Hazards

The safety and hazards associated with pyrrolidine compounds can vary widely depending on the specific compound. Some compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6;/h5-6,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWPDIWHMAMGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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